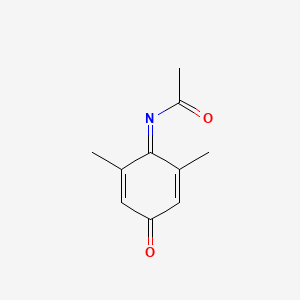

Acetyl-2,6-dimethyl-4-benzoquinone imine

Description

Properties

CAS No. |

74827-88-6 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

N-(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide |

InChI |

InChI=1S/C10H11NO2/c1-6-4-9(13)5-7(2)10(6)11-8(3)12/h4-5H,1-3H3 |

InChI Key |

PVNGHNQFCJYGGG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C=C(C1=NC(=O)C)C |

Canonical SMILES |

CC1=CC(=O)C=C(C1=NC(=O)C)C |

Other CAS No. |

74827-88-6 |

Synonyms |

2,6-diMeNAPQI 2,6-dimethyl-N-acetyl-p-benzoquinoneimine 2,6-dimethyl-NAPQI acetyl-2,6-dimethyl-4-benzoquinone imine acetyl-2,6-dimethyl-p-benzoquinoneimine NA-2,6-BQI |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetyl-p-Benzoquinone Imine (NAPQI)

- Structural Differences: NAPQI lacks the 2,6-dimethyl substituents present in Acetyl-2,6-dimethyl-4-benzoquinone imine. Instead, it features a para-oriented quinone-imine structure with an acetylated nitrogen.

- Reactivity and Toxicity: NAPQI is a well-established hepatotoxin that depletes glutathione (GSH) and forms protein adducts, leading to centrilobular necrosis . However, electron-donating methyl groups could stabilize the quinone imine, prolonging its half-life and enhancing toxicity.

- Metabolic Activation: NAPQI is generated via cytochrome P-450 (CYP450)-mediated oxidation of acetaminophen. Enzyme inducers like phenobarbital increase its production, while inhibitors like piperonyl butoxide suppress it . this compound likely undergoes similar CYP450-dependent activation, but the methyl substituents may alter its binding affinity to metabolic enzymes.

2,6-Dichloro-1,4-benzoquinone Imine

- Structural Differences : This compound replaces methyl groups with chlorine atoms at the 2 and 6 positions.

- Toxicity Profile: Chlorine’s electron-withdrawing nature increases electrophilicity, making it more reactive toward nucleophiles like GSH. In contrast, the methyl groups in this compound may reduce electrophilicity but enhance lipophilicity, favoring membrane penetration.

4-Aminophenol-Derived Quinone Imines

- Key Differences: These lack acetyl and methyl groups, relying on phenol oxidation to form imines.

- Mechanistic Contrast: Non-acetylated quinone imines are less stable and more rapidly detoxified via conjugation pathways. The acetyl group in this compound may impede detoxification, analogous to NAPQI’s resistance to glucuronidation .

Data Table: Comparative Analysis of Quinone Imines

| Compound | Substituents | Metabolic Pathway | Reactivity with GSH | Hepatotoxicity Potential |

|---|---|---|---|---|

| This compound | 2,6-dimethyl, 4-imine | CYP450-dependent | Moderate (steric hindrance) | High (prolonged stability) |

| NAPQI | None (para-imine) | CYP450 (CYP2E1, CYP3A4) | High | Very High |

| 2,6-Dichloro-1,4-benzoquinone imine | 2,6-chloro | CYP450/Peroxidase | Very High | Moderate (rapid detox) |

| 4-Aminophenol imine | None | Peroxidase | Low | Low |

Key Research Findings

Role of Substituents: Methyl groups at the 2 and 6 positions in this compound may reduce electrophilic attack on cellular targets but enhance membrane permeability and metabolic stability, leading to sustained toxicity .

Enzyme Interactions: Similar to NAPQI, this compound’s toxicity is likely modulated by CYP450 inducers (e.g., phenobarbital) and inhibitors (e.g., cobalt chloride), as shown in acetaminophen studies .

Detoxification Challenges : The acetyl group may impede glucuronidation, necessitating reliance on GSH-dependent pathways, which could exacerbate oxidative stress under GSH-depleted conditions.

Preparation Methods

Reaction Mechanism

3,5-Dimethyl-4-aminophenol undergoes a two-electron oxidation, forming the corresponding quinone imine intermediate. The acetyl group is introduced via N-acetylation either before or after oxidation. For example:

-

Pre-acetylation : 3,5-Dimethyl-4-aminophenol is treated with acetic anhydride to yield N-acetyl-3,5-dimethyl-4-aminophenol. Subsequent oxidation with PbO₂ in aqueous methanol generates acetyl-2,6-dimethyl-4-benzoquinone imine.

-

Post-acetylation : Direct oxidation of 3,5-dimethyl-4-aminophenol with PbO₂ forms the quinone imine, which is then acetylated using acetyl chloride.

Optimization and Challenges

-

Solvent Choice : Methanol or ethanol enhances solubility and stabilizes the quinone imine.

-

Temperature : Reactions conducted at 0–5°C minimize side reactions, such as hydrolysis or dimerization.

-

Yield : Typical yields range from 45% to 65%, with impurities arising from incomplete acetylation or over-oxidation.

Enzymatic Synthesis via Cytochrome P-450 Systems

NADPH-dependent cytochrome P-450 enzymes in liver microsomes catalyze the oxidation of N-acetyl-3,5-dimethyl-4-aminophenol to the quinone imine.

Protocol

-

Microsomal Incubation : Rat liver microsomes are suspended in phosphate buffer (pH 7.4) with NADPH (1 mM) and N-acetyl-3,5-dimethyl-4-aminophenol (0.5 mM).

-

Reaction Monitoring : Formation of the quinone imine is tracked via UV spectroscopy (λ_max = 340 nm) or electron spin resonance (ESR) for radical intermediates.

Key Findings

-

Radical Intermediates : ESR studies confirm the transient formation of 4-aminophenoxyl radicals during oxidation.

-

Inhibitors : Sodium fluoride and paraoxon suppress deacetylase activity, stabilizing the quinone imine.

-

Yield : Enzymatic methods achieve lower yields (~20–30%) due to competing reduction pathways (e.g., NADPH-driven back-conversion).

Transimination Reactions with Primary Amines

Quinone imines undergo transimination with primary amines, enabling the synthesis of structurally diverse derivatives. While primarily used for functionalization, this method can optimize the stability of this compound.

Procedure

Applications

-

Stability Enhancement : Transimination with bulky amines (e.g., tert-butyl lysine) reduces electrophilicity, improving shelf life.

Crystallization and Characterization

Crystallization Conditions

Analytical Validation

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chemical Oxidation | 45–65 | 85–90 | Scalability | Requires toxic oxidants (PbO₂) |

| Enzymatic Synthesis | 20–30 | 70–80 | Mimics metabolic pathways | Low yield, high cost |

| Transimination | 50–70 | 90–95 | Tailors stability | Complex purification |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Acetyl-2,6-dimethyl-4-benzoquinone imine, and how can its purity be validated experimentally?

- Methodological Answer : The compound can be synthesized via (3 + 2) annulation reactions under inert atmospheres (e.g., N₂) using toluene as a solvent, followed by purification via silica gel chromatography (EtOAc/hexane mixtures). Characterization should include NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm structural integrity. For purity validation, HPLC with UV detection or differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural analogs?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify unique proton environments (e.g., acetyl and dimethyl substituents). IR spectroscopy can detect C=O and C=N stretches (~1650–1750 cm⁻¹). X-ray crystallography, if feasible, provides definitive structural confirmation by resolving bond lengths and angles, as demonstrated in hydrazide and benzoquinone derivatives .

Q. How does the compound participate in 1,4-addition reactions, and what experimental controls are required to minimize side products?

- Methodological Answer : The benzoquinone imine core undergoes 1,4-addition with nucleophiles (e.g., amines or thiols). To suppress competing 6,3-addition pathways (observed in hydrohalogenation reactions), maintain low temperatures (−30°C) and use catalytic chiral ligands to steer regioselectivity. Monitor reaction progress via TLC and quench aliquots at intervals to optimize yield .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the stereoselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to identify energetically favorable pathways. For example, compute activation barriers for nucleophilic attack at C-4 vs. C-6 positions. Validate predictions against experimental outcomes (e.g., γ/α selectivity >20:1 in annulation reactions) and refine models using solvent effects and steric parameters .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for reaction mechanisms?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Compare computed IR spectra with experimental data to validate intermediates. If discrepancies persist, re-examine solvent interactions or non-covalent interactions (e.g., hydrogen bonding) using Molecular Dynamics (MD) simulations .

Q. How can imine reductases be engineered to improve the catalytic efficiency of reductive amination involving bulky substrates?

- Methodological Answer : Use directed evolution to screen imine reductase variants for enhanced activity. Optimize reaction conditions (pH, co-solvents) to stabilize the enzyme-substrate complex. Structural insights from X-ray crystallography (e.g., active-site residues) guide rational mutagenesis. Validate improvements via turnover frequency (TOF) measurements and enantiomeric excess (ee) analysis .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing reaction yield variability in multi-step syntheses?

- Methodological Answer : Apply ANOVA to identify significant variables (e.g., temperature, catalyst loading). Use Design of Experiments (DoE) to optimize reaction parameters. For reproducibility, report confidence intervals (95%) and standard deviations across triplicate trials .

Q. How should researchers handle conflicting crystallographic data when determining the compound’s molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.